![molecular formula C7H7BrN2 B12339618 [(4-Bromophenyl)methylidene]hydrazine](/img/structure/B12339618.png)
[(4-Bromophenyl)methylidene]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of hydrazine and is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hydrazone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromophenyl)methylidene]hydrazine typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate . The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the diazotization of arylamine followed by reduction using sodium metabisulfite under controlled temperature and pH conditions . This method ensures high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Bromophenyl)methylidene]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenyl oxides, while reduction can produce various hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
[(4-Bromophenyl)methylidene]hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of acylsulfonamides and acylsulfamides.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of [(4-Bromophenyl)methylidene]hydrazine involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of certain pathways. The bromine atom enhances the compound’s reactivity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenylhydrazine hydrochloride: A closely related compound with similar chemical properties and applications.
(E)-2-(1-(4-Bromophenyl)ethylidene)-1-tosylhydrazine: Another derivative used in optical limiting applications.
Uniqueness
[(4-Bromophenyl)methylidene]hydrazine is unique due to its specific structure, which combines the reactivity of the hydrazone group with the electron-withdrawing effects of the bromine atom. This combination makes it a valuable reagent in various chemical syntheses and research applications.
Eigenschaften
Molekularformel |
C7H7BrN2 |
|---|---|
Molekulargewicht |
199.05 g/mol |
IUPAC-Name |
(E)-(4-bromophenyl)methylidenehydrazine |
InChI |
InChI=1S/C7H7BrN2/c8-7-3-1-6(2-4-7)5-10-9/h1-5H,9H2/b10-5+ |
InChI-Schlüssel |
BAJBVTWTYVBTIL-BJMVGYQFSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/N)Br |
Kanonische SMILES |
C1=CC(=CC=C1C=NN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B12339538.png)
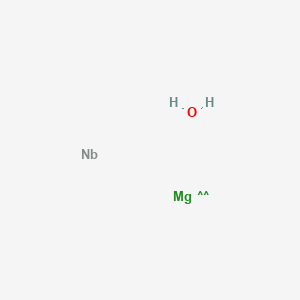

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12339543.png)

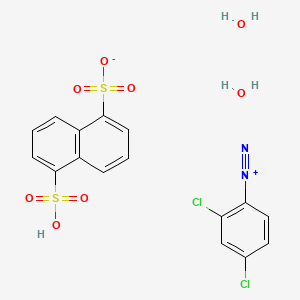

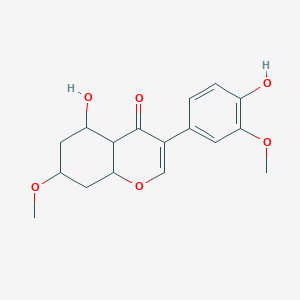
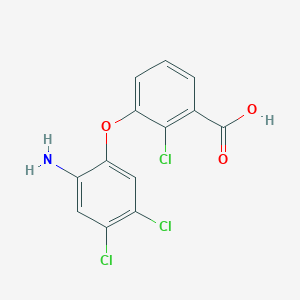

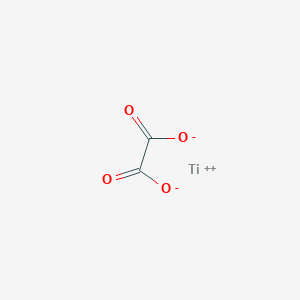
![2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid](/img/structure/B12339593.png)


